molecular formula C23H36O4 B1245729 Ardisiphenol B

Ardisiphenol B

Cat. No.: B1245729
M. Wt: 376.5 g/mol
InChI Key: QIOIOJNMBXOYMA-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ardisiphenol B is an acetate ester obtained from the formal condensation of acetic acid with the hydroxy group at position 1 of 6-[(8Z)-pentadec-8-en-1-yl]benzene-1,2,4-triol. Isolated from the dried fruits of Ardisia colorata, it exhibits scavenging activity towards DPPH radicals and cytotoxicity against murine breast cancer cell line, FM3A. It has a role as a metabolite, an antineoplastic agent and a radical scavenger. It is a member of resorcinols and an acetate ester. It derives from a 6-[(8Z)-pentadec-8-en-1-yl]benzene-1,2,4-triol.

Scientific Research Applications

Antitumor Activity

Ardisiphenol D, a derivative of Ardisiphenol, has shown significant antitumor effects. It exerts these effects by inducing apoptosis in human non-small-cell lung cancer A549 cells. This involves the activation of caspase-3 and the up-regulation of the ratio of bax/bcl-2 protein expression, leading to cell death. Moreover, in vivo studies have demonstrated that Ardisiphenol D can suppress A549 tumor growth in nude mice, indicating its potential as an antitumor agent (Zhao et al., 2014).

Antioxidant Properties

Ardisiphenols, including variants like Ardisiphenol B, have been identified as novel antioxidants. Isolated from the fruits of Ardisia colorata, they display scavenging activities towards radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH), indicating their potential in combating oxidative stress. They have also shown cytotoxicities against certain cancer cell lines, suggesting their therapeutic potential in oncology (Sumino et al., 2001).

Antibacterial Activity

New phenol compounds related to Ardisiphenol, such as Ardisiphenol I and J, have shown moderate antibacterial activity against certain strains like Enterococcus faecalis. This suggests that Ardisiphenol derivatives could have applications in combating bacterial infections (Ye et al., 2022).

Endoplasmic Reticulum Stress Pathway Induction

Alkylphenol derivatives from Ardisia brevicaulis, like Ardisiphenol E and F, induce endoplasmic reticulum (ER) stress in human non-small-cell lung cancer cells. This stress leads to G1 arrest and apoptosis, suggesting these compounds' potential in cancer therapy (Zhu et al., 2012).

Properties

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

[2,4-dihydroxy-6-[(Z)-pentadec-8-enyl]phenyl] acetate

InChI

InChI=1S/C23H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(25)18-22(26)23(20)27-19(2)24/h8-9,17-18,25-26H,3-7,10-16H2,1-2H3/b9-8-

InChI Key

QIOIOJNMBXOYMA-HJWRWDBZSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C

Canonical SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C

Synonyms

ardisiphenol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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